molecular formula C13H20O4 B2906063 Diethyl spiro[3.3]heptane-2,2-dicarboxylate CAS No. 64775-96-8

Diethyl spiro[3.3]heptane-2,2-dicarboxylate

Cat. No. B2906063
CAS RN: 64775-96-8
M. Wt: 240.299
InChI Key: RYNGLMJYZDBNLT-UHFFFAOYSA-N
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Description

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the molecular formula C13H20O4 . It is also known as spiro [3.3]heptane-2,6-dicarboxylic acid diethyl ester .


Molecular Structure Analysis

The molecular structure of Diethyl spiro[3.3]heptane-2,2-dicarboxylate consists of a spirocyclic backbone, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a liquid at room temperature . It has a molecular weight of 240.3 .

Scientific Research Applications

Diethyl spiro[3.3]heptane-2,2-dicarboxylate: A Comprehensive Analysis of Scientific Research Applications

Nature RSC Publishing DiVA ChemBK Sigma-Aldrich

Safety and Hazards

The safety data sheet for Diethyl spiro[3.3]heptane-2,2-dicarboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with appropriate safety measures, including wearing suitable personal protective equipment .

Future Directions

The rigid spirocyclic backbone of Diethyl spiro[3.3]heptane-2,2-dicarboxylate provides greater steric bulk than conventional aromatic dicarboxylates . This property has implications for pore chemistry and control of interpenetration in the field of metal-organic frameworks (MOFs) . Therefore, future research could explore the use of this compound and other rigid aliphatic linkers to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .

properties

IUPAC Name

diethyl spiro[3.3]heptane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-10(14)13(11(15)17-4-2)8-12(9-13)6-5-7-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGLMJYZDBNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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